![molecular formula C13H11Cl2N3O B2562418 N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415603-96-0](/img/structure/B2562418.png)
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a methylpyrazine ring, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a nucleophile such as ammonia or an amine to form the corresponding 2,4-dichlorophenylamine.
Pyrazine Ring Formation: The 2,4-dichlorophenylamine is then subjected to a cyclization reaction with a suitable diketone or diester to form the pyrazine ring. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Agrochemicals: The compound is studied for its herbicidal and pesticidal properties, offering potential use in crop protection.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dichlorophenyl group and pyrazine ring are crucial for binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidine-2-carboxamide: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
N-[(2,4-dichlorophenyl)methyl]-6-methylpyridine-2-carboxamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-16-7-12(18-8)13(19)17-6-9-2-3-10(14)4-11(9)15/h2-5,7H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGADANIJYDPQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
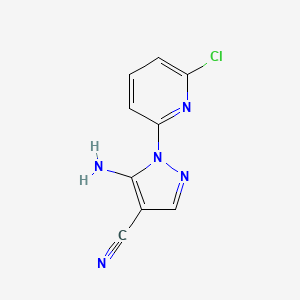
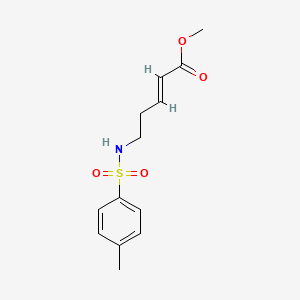
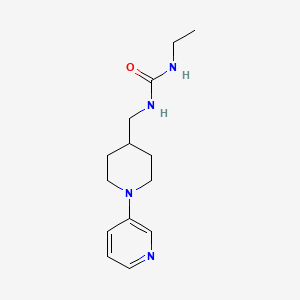
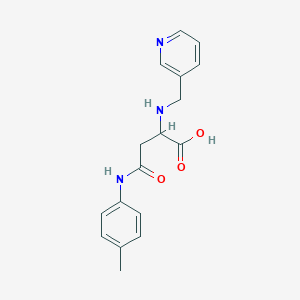
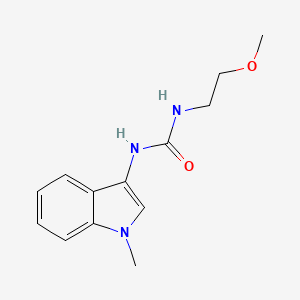
![2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide](/img/structure/B2562345.png)
![1-(2-CHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2562346.png)
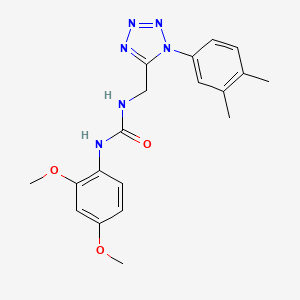
![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
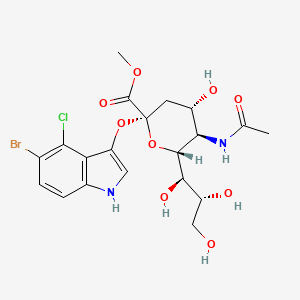
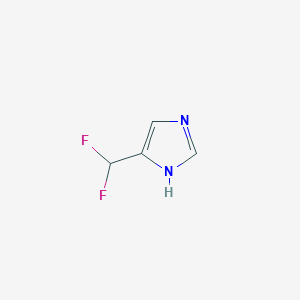
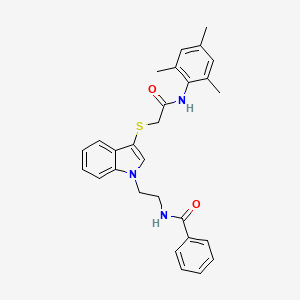
![2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2562356.png)
